molecular formula C18H17FN6O B5133068 3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B5133068
M. Wt: 352.4 g/mol
InChI Key: QFCFTESMGIFBIK-UHFFFAOYSA-N
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Description

3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a piperazine moiety and a pyrazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

(2-fluorophenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN6O/c19-15-5-2-1-4-14(15)18(26)24-12-10-23(11-13-24)16-6-7-17(22-21-16)25-9-3-8-20-25/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCFTESMGIFBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step procedures. One common synthetic route includes the following steps:

    Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the piperazine moiety: This step involves the reaction of the pyridazine core with 2-fluorobenzoyl chloride in the presence of a base to form the 4-(2-fluorobenzoyl)piperazine derivative.

    Attachment of the pyrazole ring: The final step involves the reaction of the intermediate with a suitable pyrazole derivative under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrazole moieties, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that compounds similar to 3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine exhibit significant anticancer properties. Studies have shown that derivatives of pyridazine and pyrazole can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, compounds that interact with the PI3K/Akt signaling pathway have been highlighted for their potential in treating various cancers .

1.2 Antidepressant Properties
The structural features of this compound suggest potential antidepressant activity. The piperazine moiety is known for its role in enhancing serotonergic activity, which is crucial for mood regulation. Research on similar piperazine derivatives has demonstrated their efficacy in animal models of depression, suggesting that this compound could be explored further for antidepressant applications .

Case Studies

3.1 Clinical Trials
While specific clinical trials focusing solely on this compound may be limited, studies involving related compounds have provided insights into its therapeutic potential. For example, clinical trials on piperazine derivatives have shown promise in treating anxiety disorders and depression, indicating a possible pathway for future research on this compound .

3.2 Pharmacological Studies
Pharmacological evaluations have demonstrated that compounds with similar structures exhibit a range of activities from anti-inflammatory to neuroprotective effects. These studies provide a foundation for understanding how this compound might function in vivo and its potential side effects .

Data Table: Summary of Applications

ApplicationDescriptionReferences
Anticancer ActivityInhibits tumor growth via PI3K/Akt pathway targeting
Antidepressant PropertiesEnhances serotonergic activity through piperazine moiety
Synthesis MethodsMulti-step reactions including cyclization and acylation
Structural AnalysisConfirmed via NMR spectroscopy and mass spectrometry
Clinical TrialsRelated compounds show efficacy in treating anxiety and depression

Mechanism of Action

The mechanism of action of 3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine include other piperazine and pyrazole derivatives. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:

    3-(4-arylpiperazin-1-yl)cinnolines: These compounds have been studied for their antifungal and antitumor activities.

    Pyrrolopyrazine derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial and kinase inhibitory properties.

The uniqueness of this compound lies in its specific substitution pattern and the combination of the piperazine and pyrazole moieties, which contribute to its distinct biological profile.

Biological Activity

3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process generally begins with the preparation of the piperazine derivative, followed by the introduction of the fluorobenzoyl group, and concludes with the formation of the pyrazolyl-pyridazine moiety. Various solvents, catalysts, and temperature controls are utilized to optimize yield and purity.

Antimicrobial and Antiviral Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial and antiviral activities. For instance, studies have shown that derivatives containing piperazine moieties can inhibit various bacterial strains and viruses, suggesting a promising avenue for therapeutic development against infectious diseases .

Monoamine Oxidase Inhibition

A notable aspect of the biological activity of this compound is its interaction with monoamine oxidase (MAO) enzymes. Specifically, certain derivatives have demonstrated potent inhibitory effects on MAO-B, with IC50 values as low as 0.013 µM. This suggests potential applications in treating neurodegenerative disorders where MAO inhibition can alleviate symptoms .

Table 1: MAO Inhibition Potency of Related Compounds

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index
T61.570.013120.8
T34.190.039107.4

Cytotoxicity Studies

Cytotoxicity assessments conducted on L929 fibroblast cells revealed that while some derivatives caused significant cell death at higher concentrations, others like T6 showed no cytotoxic effects at all tested doses. This indicates that T6 could be a safer candidate for further drug development .

The mechanism by which this compound exerts its effects may involve modulation of neurotransmitter systems and inhibition of specific enzymes related to neurotransmitter metabolism. Binding studies suggest that it may interact with serotonin and dopamine receptors, which are crucial in regulating mood and behavior .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Neurodegenerative Disorders : In a study evaluating various piperazine derivatives, compounds similar to this compound were found to improve cognitive function in animal models of Alzheimer's disease through MAO inhibition .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of piperazine derivatives against resistant bacterial strains, demonstrating significant inhibitory effects, which could lead to new treatments for antibiotic-resistant infections .

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